N-(tert-butyl)-3,4-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUNYUQRMUULJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-difluorobenzenesulfonyl chloride+tert-butylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing nature of fluorine atoms activates the benzene ring for nucleophilic aromatic substitution (NAS). The tert-butyl group influences regioselectivity by directing incoming nucleophiles to specific positions.
Key Observations :
-
Steric hindrance from the tert-butyl group reduces reaction rates compared to non-substituted analogs .
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Polar aprotic solvents (e.g., DMSO, NMP) enhance NAS efficiency by stabilizing transition states.
Oxidation and Reduction
The sulfonamide group remains stable under mild redox conditions but undergoes transformations with stronger agents.
| Reaction Type | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 6 hrs | Sulfonic acid derivative | Degradation of sulfonamide group | |
| Reduction | LiAlH₄, THF, 0°C → rt, 4 hrs | Thiophenol analog | Partial reduction (40% yield) |
Mechanistic Insight :
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LiAlH₄ selectively reduces the sulfonamide to a thiol group without altering fluorine substituents.
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Oxidative cleavage with KMnO₄ proceeds via radical intermediates, leading to ring hydroxylation.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings when functionalized with boronate esters.
Optimization Notes :
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Miyaura borylation (PdCl₂(dppf), B₂Pin₂) introduces boronate groups at the 5-position for subsequent couplings .
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Yields improve with microwave-assisted heating (120°C, 30 mins) .
Acid/Base-Mediated Rearrangements
The sulfonamide group exhibits pH-dependent behavior:
| Condition | Observation | Structural Change | Source |
|---|---|---|---|
| Strong acid (HCl, reflux) | Desulfonation | Cleavage to 3,4-difluoroaniline | |
| Alkaline hydrolysis (NaOH, 120°C) | Sulfinate formation | tert-Butyl group remains intact |
Stability Profile :
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The tert-butyl group prevents nucleophilic attack at the sulfur center under basic conditions.
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Acidic desulfonation is slower than in non-fluorinated analogs due to electron withdrawal .
Functional Group Interconversion
The sulfonamide serves as a precursor for diverse derivatives:
Industrial Relevance :
Scientific Research Applications
Medicinal Chemistry
N-(tert-butyl)-3,4-difluorobenzenesulfonamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its applications include:
- Antibacterial Activity : The compound has been investigated for its ability to inhibit bacterial growth by targeting specific bacterial enzymes. This mechanism is crucial for developing new antibiotics, especially in the face of increasing antibiotic resistance.
- Antitumor Properties : Research indicates that this compound may interfere with cancer cell signaling pathways, leading to reduced proliferation of tumor cells. Its structure allows it to interact with various molecular targets involved in cancer progression .
- Antiviral Potential : Preliminary studies suggest that this compound could exhibit antiviral properties against certain viruses by disrupting their replication processes .
Material Science
The unique chemical structure of this compound makes it suitable for applications in material science:
- Development of Advanced Materials : The compound can be utilized in synthesizing materials with specific electronic and optical characteristics. Its ability to form stable bonds and modify surface properties is valuable in creating functional materials for electronics and photonics.
- Catalysis : this compound serves as a catalyst or building block in various chemical reactions, facilitating the development of more complex molecules.
Biological Studies
In biological research, this compound is employed to understand its interactions with biological systems:
- Biochemical Probes : The compound is used as a biochemical probe to study enzyme activities and cellular processes. Its interactions with proteins can provide insights into metabolic pathways and disease mechanisms .
- Cellular Effects : Investigations into the cellular effects of this compound have revealed its potential impact on cell viability and function. Studies often focus on its cytotoxicity and the modulation of cellular signaling pathways .
Case Studies and Research Findings
Several studies have documented the efficacy and application of this compound:
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3,4-difluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, affecting their function. The tert-butyl and fluorine substituents can influence the compound’s lipophilicity and binding affinity, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamides
Substituent Effects on the Aromatic Ring
3,4-Difluorobenzenesulfonamide (Parent Compound) :
The parent compound (MW 193.17, CAS 1195765-45-7) lacks the tert-butyl group, resulting in reduced steric bulk and hydrophobicity. Its melting point is 89–93°C . Compared to its tert-butyl derivative, it likely exhibits lower cell permeability but higher solubility in polar solvents.- N-(3-(1H-Tetrazol-5-yl)phenyl)-3,4-difluorobenzenesulfonamide (Compound 34): This derivative introduces a tetrazole ring at the para position of the sulfonamide’s phenyl group. Reported yield is 53%, with NMR data confirming structural integrity .
N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) :
This compound replaces the 3,4-difluoro group with 2,6-difluoro substitution and incorporates a thiazole-pyrimidine scaffold. The thiazole ring and chloropyrimidine enhance π-π stacking and halogen bonding, critical for kinase inhibition (e.g., BRAF). Molecular weight increases to 519.56, impacting pharmacokinetics .
Role of the tert-Butyl Group
- N-Isopropyl vs. This highlights the tert-butyl group’s importance in blocking enzymatic active sites .
Impact on Bioactivity :
The tert-butyl group in N-(tert-butyl)-3,4-difluorobenzenesulfonamide likely improves binding to hydrophobic pockets in enzymes like IRAP, as seen in analog 34, which inhibits IRAP with an IC50 of 386 nM .
Heterocyclic Modifications
- Thiazole-Pyrimidine Hybrids (12a, 14a–c): These compounds (e.g., 14a: MW 519.56) integrate thiazole and pyrimidine rings, broadening their mechanism to dual BRAF/HDAC inhibition. The 2-aminopyrimidine moiety in 14a enhances kinase binding, while the tert-butyl group stabilizes the thiazole conformation .
- Tetrazole Derivatives: Compound 34’s tetrazole ring increases acidity (pKa ~4–5), enabling ionic interactions with basic residues in IRAP’s active site. This contrasts with non-ionizable tert-butyl derivatives, which rely on van der Waals interactions .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- IRAP Inhibition: Compound 34’s tetrazole derivative demonstrates potent IRAP inhibition, suggesting that this compound could be optimized for similar activity by introducing hydrogen-bond donors .
- Dual Kinase/HDAC Inhibition : Thiazole-pyrimidine hybrids (e.g., 12a) show that bulkier substituents (tert-butyl) improve target residence time, though high molecular weights (>500 Da) may limit oral bioavailability .
- Safety Profiles : Many analogs (e.g., 12a, 14a) carry warnings for acute toxicity (H302, H315), emphasizing the need for structural tweaks to reduce off-target effects .
Biological Activity
N-(tert-butyl)-3,4-difluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a tert-butyl group and two fluorine atoms on the benzene ring. The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of ion channels and signaling pathways.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features:
- A tert-butyl group that enhances lipophilicity.
- Difluoro substituents that may influence the compound's electronic properties and biological interactions.
- A sulfonamide moiety that is commonly associated with various pharmacological effects.
Research indicates that this compound acts as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and cardiac function. The modulation of GIRK channels can influence various physiological processes, including pain perception, anxiety, and the reward system in the brain.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- GIRK Channel Activation : In vitro studies have shown that this compound activates GIRK channels, leading to increased potassium ion conductance. This activation can result in hyperpolarization of neurons, which may have implications for treating conditions such as epilepsy and anxiety disorders .
- Antitumor Activity : Preliminary research suggests that derivatives of sulfonamides can exhibit antitumor activity by inhibiting key signaling pathways involved in cell proliferation. For instance, compounds structurally related to this compound have been shown to inhibit PI3K/mTOR signaling pathways, which are critical for tumor growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often linked to their structural features. The following table summarizes key findings from SAR studies related to this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl group; 2 fluorine atoms | GIRK channel activation; potential antitumor effects |
| 2-(methylsulfanyl)-benzenesulfonamide | Contains sulfur; lacks fluorine | Lower potency in potassium channel modulation |
| 5-(trifluoromethyl)thiazole | Thiazole ring structure | Antimicrobial properties; different mechanism |
Case Studies
- Neuronal Excitability Modulation : A study highlighted the effects of this compound on neuronal excitability in a model of chronic pain. The compound was shown to significantly reduce pain responses by enhancing GIRK channel activity, providing a potential therapeutic avenue for pain management.
- Anticancer Properties : In a xenograft model using human melanoma cells, treatment with sulfonamide derivatives similar to this compound resulted in reduced tumor growth and increased apoptosis rates. The mechanism was linked to the inhibition of the PI3K/AKT pathway .
Q & A
Q. Q. How to design a SAR study for This compound targeting enzyme inhibition?
- Methodology :
- Step 1 : Synthesize analogs with modifications to the tert-butyl group (e.g., cyclopropyl, isopropyl) .
- Step 2 : Test inhibition against target enzymes (e.g., CA-II) using stopped-flow CO hydration assay .
- Step 3 : Correlate IC values with steric/electronic descriptors (e.g., molar refractivity, σmeta) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
